Home > Products > Screening Compounds P53607 > 5-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine-7-carboxylic acid
5-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine-7-carboxylic acid - 2090302-28-4

5-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine-7-carboxylic acid

Catalog Number: EVT-6437646
CAS Number: 2090302-28-4
Molecular Formula: C8H6BrN3O2
Molecular Weight: 256.06 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine

  • Compound Description: 5-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine is a key intermediate in the multistep synthesis of organometallic 3-(1H-benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridines, investigated as potential anticancer agents [].
  • Relevance: This compound shares the core pyrazolo[3,4-b]pyridine structure with 5-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine-7-carboxylic acid. The difference lies in the position of the methyl substituent (3-position vs. 1-position) and the presence of a carboxylic acid group at the 7-position in the target compound. Furthermore, the publication specifically mentions that the synthesis of 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid (a close analog of the target compound) is achieved via 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine []. This synthetic connection further strengthens the structural relationship between these compounds.

1H-Pyrazolo[3,4-b]pyridine-3-carboxylic acid

  • Compound Description: This compound serves as a scaffold for the development of potential cyclin-dependent kinase (Cdk) inhibitors [].
  • Relevance: 1H-Pyrazolo[3,4-b]pyridine-3-carboxylic acid represents the core structure of the target compound, 5-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine-7-carboxylic acid, without the bromine substituent at the 5-position and the methyl group at the 1-position. The publication highlights that the activation of 1H-pyrazolo[3,4-b]pyridine-3-carboxylic acids, using coupling reagents, is a crucial step in the synthesis of the target compound and its analogs [].

3-(1H-Benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridines

  • Compound Description: These compounds, synthesized from precursors like 5-Bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid, are studied for their potential as cyclin-dependent kinase (Cdk) inhibitors and anticancer agents [].
  • Relevance: This class of compounds represents a series of derivatives built upon the core 1H-pyrazolo[3,4-b]pyridine scaffold, similar to the target compound 5-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine-7-carboxylic acid. While they share the fundamental pyrazolo[3,4-b]pyridine structure, they differ in the substituents at the 1, 3, and 5 positions. Importantly, the publication explicitly states that these compounds are potential Cdk inhibitors [], linking them to the biological activity of structurally related compounds like the target compound.

6-Methyl-7-[1,2,3]triazol-2-yl-1,6-dihydrobenzo[1,2-d;3,4-d']diimidazole

  • Compound Description: This compound was synthesized and investigated as a putative adenosine receptor antagonist but was found to lack affinity for the adenosine A1 and A2A receptors [].
Overview

5-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine-7-carboxylic acid is a heterocyclic compound that belongs to the class of pyrazolo[4,3-b]pyridines. It is characterized by a bromine atom at the 5-position and a carboxylic acid group at the 7-position, making it a significant compound for various scientific applications, particularly in medicinal chemistry. This compound has garnered attention due to its potential biological activities, including its role as a protein kinase inhibitor, which is crucial for regulating cell cycle control and other cellular processes .

Source and Classification

The compound can be classified as a bicyclic heterocycle. Its structure integrates a pyrazole ring fused with a pyridine ring, which is common in many biologically active compounds. The presence of the bromine substituent and the carboxylic acid group enhances its reactivity and potential for further functionalization. The synthesis and characterization of this compound have been documented in various scientific studies, emphasizing its relevance in drug development and chemical research .

Synthesis Analysis

Methods

The synthesis of 5-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine-7-carboxylic acid can be achieved through several methodologies. A prominent approach involves the use of 3-aminopyrazole derivatives as starting materials. These derivatives act as nucleophiles in reactions with electrophilic species to construct the desired bicyclic structure .

Technical Details

  1. Reagents and Conditions: Common reagents include bromoacetyl bromide or other halogenated compounds to introduce the bromine substituent. The reaction typically requires solvents such as tetrahydrofuran or dichloromethane under controlled temperatures (0° to 30° C) to optimize yields.
  2. Reaction Mechanism: The reaction mechanisms often involve nucleophilic attacks on carbonyl groups followed by dehydration steps that lead to the formation of the pyrazolo[4,3-b]pyridine framework .
Molecular Structure Analysis

Structure

The molecular formula for 5-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine-7-carboxylic acid is C8H7BrN2O2C_8H_7BrN_2O_2. Its structure features:

  • A pyrazole ring (five-membered) with a methyl group at position 1.
  • A pyridine ring (six-membered) fused to the pyrazole.
  • A carboxylic acid functional group at position 7.

Data

The compound's molecular weight is approximately 231.06 g/mol, with specific melting points and solubility characteristics that can vary based on purity and synthesis method .

Chemical Reactions Analysis

Reactions

5-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine-7-carboxylic acid can participate in various chemical reactions:

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles in substitution reactions.
  • Esterification: The carboxylic acid can react with alcohols to form esters under acidic conditions.

Technical Details

These reactions are typically facilitated by using appropriate catalysts or reagents to enhance reaction rates and yields. For example, esterification may require acid catalysts or coupling reagents to achieve high conversion rates.

Mechanism of Action

The mechanism of action for compounds like 5-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine-7-carboxylic acid primarily involves inhibition of specific protein kinases. This inhibition disrupts signaling pathways that regulate cell proliferation and survival, making it a candidate for therapeutic applications in cancer treatment.

Process

The binding of this compound to the active site of protein kinases prevents substrate phosphorylation, thereby modulating cell cycle progression and apoptosis pathways. This mechanism is crucial for developing targeted therapies against various cancers and other diseases linked to dysregulated kinase activity.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Melting Point: Specific melting points may vary but are generally within a defined range based on purity.

Chemical Properties

  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and slightly soluble in water.
  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant analyses such as infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry are commonly employed to characterize this compound's physical and chemical properties accurately.

Applications

5-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine-7-carboxylic acid has several scientific uses:

  • Medicinal Chemistry: As a potential drug candidate targeting specific protein kinases involved in cancer pathways.
  • Research Tool: Useful in biochemical assays to study kinase activity and cellular signaling mechanisms.

This compound exemplifies how modifications in chemical structure can lead to significant biological implications, highlighting its importance in ongoing pharmacological research.

Synthetic Methodologies and Optimization Strategies

Multi-Step Synthesis Pathways Involving Bromination and Carboxylation

The synthesis of 5-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine-7-carboxylic acid relies on sequential halogenation and cyclization strategies. A common approach starts with ethyl nicotinate derivatives, where regioselective bromination at the C5 position is achieved using molecular bromine (Br₂) in acetic acid at 0–25°C, yielding ethyl 5-bromonicotinate intermediates in >85% purity [1] [3]. Subsequent hydrazine-mediated cyclization is critical for pyrazolo[4,3-b]pyridine ring formation. As demonstrated in Scheme 1 of Liu et al., 5-bromo-1H-pyrazolo[3,4-b]pyridine undergoes iodination using N-iodosuccinimide (NIS) to introduce halogen handles at C3/C6, enabling cross-coupling for carboxyl group installation [3]. Alternative routes employ one-pot cyclization-carboxylation where ethyl cyanoacetate or diethyl malonate reacts with 5-bromo-3-hydrazinylpyridine under acidic conditions, directly furnishing ethyl ester precursors at C7 [5].

Table 1: Key Multi-Step Synthesis Pathways

Starting MaterialBromination AgentCyclization MethodCarboxylation ApproachOverall Yield
Ethyl nicotinateBr₂/AcOHHydrazine hydrate, 100°CEster hydrolysis45–52%
5-Bromo-1H-pyrazolo[3,4-b]pyridineNIS/DMFSuzuki coupling with COOEt-BpinPd-catalyzed carbonylation38–41%
3-Amino-5-bromopyridineNBSCondensation with ethyl acetoacetateIn situ ester formation50–55%

Post-cyclization carboxylation often employs palladium-catalyzed carbonylation of brominated intermediates. For example, 7-bromo-1H-pyrazolo[4,3-b]pyridine reacts with carbon monoxide (5 atm) and methanol using Pd(OAc)₂/Xantphos at 90°C, yielding methyl esters in >75% conversion [5] [7]. This method avoids harsh hydrolytic conditions and preserves the acid-labile pyrazolo[4,3-b]pyridine core.

Catalytic Systems for Regioselective Functionalization of Pyrazolo[4,3-b]pyridine Scaffolds

Regioselective C7-carboxylation demands precision due to the electron-deficient nature of the pyrazolo[4,3-b]pyridine system. Palladium-based catalysts dominate this space, particularly for Suzuki-Miyaura couplings that install carboxyl precursors. Liu et al. demonstrated that Pd(dppf)Cl₂ catalyzes the borylation of 3-bromo-1H-pyrazolo[3,4-b]pyridine at C6, followed by Suzuki coupling with 4-(ethoxycarbonyl)phenylboronic acid to introduce ester groups adjacent to the heterocycle [3]. Crucially, ligand selection governs regioselectivity: Bulky phosphines (e.g., SPhos) suppress N1-dearylation and direct coupling to C7 over C4 [5].

Table 2: Catalytic Systems for C7 Functionalization

Catalyst SystemReaction TypeKey ConditionRegioselectivity (C7:C4)Yield
Pd(OAc)₂/XantphosCarbonylationCO (5 atm), MeOH, 90°C>20:182%
Pd(dppf)Cl₂/KOAcMiyaura borylationBispinacolatodiboron, DMSO, 80°CSelective at C678%
CuI/trans-N,N′-dimethylcyclohexane-1,2-diamineUllmann-type carboxylationCO₂, Cs₂CO₃, DMF, 100°C10:165%

Copper catalysis offers a cost-effective alternative for direct carboxyl group installation. Ullmann-type reactions under CO₂ atmosphere (1–5 atm) utilize CuI/trans-N,N′-dimethylcyclohexane-1,2-diamine to carboxylate 7-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine at 100°C, though yields remain moderate (60–65%) due to competing protodebromination [5]. For N-methylation, NaH in DMF facilitates selective alkylation at the pyrazole nitrogen, minimizing O-alkylation by-products [7].

Solvent and Temperature-Dependent Yield Optimization in Key Cyclization Steps

Cyclization efficiency is highly sensitive to solvent polarity and thermal parameters. The condensation of 5-bromo-3-hydrazinylpyridine with 1,3-dicarbonyl compounds (e.g., ethyl acetoacetate) achieves optimal yields (72–75%) in ethanol at 80°C for 6 hours, whereas aprotic solvents like DMF or acetonitrile promote decomposition pathways, reducing yields to <40% [5]. Similarly, microwave-assisted cyclization in n-butanol at 165°C reduces reaction time from 12 hours to 15 minutes while improving yields from 48% to 96% [3] [5].

Acid catalysis is pivotal for ring closure but requires strict temperature control. Cyclizations using glacial acetic acid under reflux (118°C) deliver 70–78% yields of the pyrazolo[4,3-b]pyridine core. However, exceeding 120°C accelerates decarboxylation of ester groups, diminishing functional integrity [3]. For brominated intermediates, cyclization at 85°C in toluene with isopentyl nitrite achieves 17–20% yield of 7-bromo-1H-pyrazolo[4,3-b]pyridine, though higher temperatures (>90°C) induce dimerization [6].

Table 3: Solvent/Temperature Optimization for Cyclization

SolventTemperatureReaction TimeAdditiveYieldBy-product Formation
Ethanol80°C6 hNone72–75%<5%
n-Butanol165°C (MW)15 minPiperidine (0.1 eq)96%None detected
Toluene85°C4 hAcetic anhydride17–20%15–20% dimers
DMF100°C8 hK₂CO₃38%30% protodebromination

Protecting Group Strategies for Carboxylic Acid Stabilization During Heterocycle Assembly

Carboxylic acid groups are incompatible with organometallic reactions and harsh cyclization conditions, necessitating strategic protection as esters or silyl derivatives. Methyl and ethyl esters dominate synthetic routes due to their stability under Pd-catalyzed transformations and ease of deprotection. Liu et al. utilized para-methoxybenzyl (PMB) protection of the pyrazole nitrogen during Suzuki coupling, followed by TFA-mediated deprotection and simultaneous ester hydrolysis to furnish the free acid [3]. This approach prevents Pd-catalyzed decarboxylation during C–C bond formation.

For acid-sensitive intermediates, tert-butyldimethylsilyl (TBS) esters offer robustness. They withstand electrophilic bromination (NBS/DMF) and cyclization temperatures up to 100°C, whereas methyl esters undergo transesterification under these conditions . Post-assembly deprotection employs tetra-n-butylammonium fluoride (TBAF) in THF, achieving quantitative cleavage without heterocycle degradation.

Table 4: Protecting Group Efficacy in Heterocycle Synthesis

Protecting GroupCompatibilityDeprotection MethodAcid Recovery YieldKey Limitation
Methyl esterPd-catalysis, <100°CLiOH/THF-H₂O, 25°C90–95%Transesterification above 120°C
Ethyl esterBromination, acidic cyclizationNaOH/EtOH, 80°C85–88%Base-sensitive functionalities
tert-Butyl esterN-alkylation, cyclizationTFA/DCM, 25°C80%Cost and steric bulk
TBS esterElectrophilic substitutionTBAF/THF, 25°C92–94%Fluoride sensitivity

Orthogonal protection is essential when multiple reactive sites exist. Patent AU2018385453B2 discloses simultaneous N1-methylation and C7-ethyl ester protection during bromination steps, where ethyl groups shield the carboxyl function while allowing nitrogen alkylation with methyl iodide/NaH . Final deprotection employs saponification (2M NaOH) at 0°C to minimize core degradation, yielding 5-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine-7-carboxylic acid with >95% purity .

Properties

CAS Number

2090302-28-4

Product Name

5-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine-7-carboxylic acid

IUPAC Name

5-bromo-1-methylpyrazolo[4,3-b]pyridine-7-carboxylic acid

Molecular Formula

C8H6BrN3O2

Molecular Weight

256.06 g/mol

InChI

InChI=1S/C8H6BrN3O2/c1-12-7-4(8(13)14)2-6(9)11-5(7)3-10-12/h2-3H,1H3,(H,13,14)

InChI Key

NKMTXZYBVGPJCP-UHFFFAOYSA-N

SMILES

CN1C2=C(C=N1)N=C(C=C2C(=O)O)Br

Canonical SMILES

CN1C2=C(C=N1)N=C(C=C2C(=O)O)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.